

Chemical reactivity of the amine group in ethyl anthranilate

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An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in **Ethyl Anthranilate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl anthranilate (ethyl 2-aminobenzoate) is an aromatic ester widely utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] Its structure, featuring a primary aromatic amine and an ethyl ester group ortho to each other on a benzene ring, provides a rich scaffold for chemical modification. The nucleophilicity of the amine group, influenced by the electron-withdrawing ester, makes it a versatile starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a detailed exploration of the key reactions involving the amine functionality of **ethyl anthranilate**, complete with experimental protocols, quantitative data, and process visualizations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of **ethyl anthranilate** is provided below.



Property	Value	
Molecular Formula	C ₉ H ₁₁ NO ₂ [3][4]	
Molecular Weight	165.19 g/mol [3][4]	
Appearance	Colorless to pale yellow liquid with a fruity, grape-like odor[1][3][5]	
Melting Point	13-15 °C[1]	
Boiling Point	260-267 °C[1][4][5]	
Density	1.117 g/mL at 25 °C[1]	
Refractive Index	n20/D 1.564[1]	
Solubility	Insoluble in water; soluble in ethanol, ether, and other organic solvents[1][3][6]	
¹H NMR	Spectral data available[7][8]	
IR Spectrum	Spectral data available[3][9]	
UV/Vis max (Alcohol)	225 nm, 250 nm, 338 nm[3]	

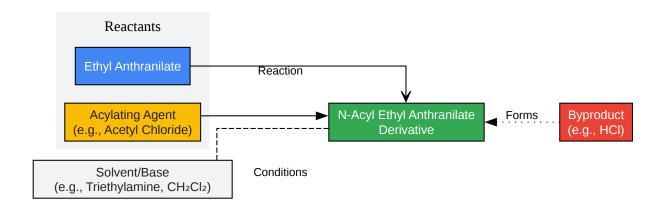
Core Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a weak base.[10] Its reactivity is central to a variety of important chemical transformations.

Acylation Reactions

The primary amine of **ethyl anthranilate** readily reacts with acylating agents such as acid chlorides and anhydrides to form N-acyl derivatives (amides). This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of heterocyclic systems.





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Caption: General workflow for the acylation of **ethyl anthranilate**.

Quantitative Data: Acylation

Product	Acylating Agent	Conditions	Yield (%)
N-Chloroacetyl- anthranilic acid ethyl ester	Chloroacetyl chloride	Triethylamine, CH ₂ Cl ₂ , 2 hours	90%[5]
Methyl-2-acetamido benzoate*	Acetyl chloride	Ethanol, Microwave irradiation	Not specified

Note: Data for methyl anthranilate is often analogous to ethyl anthranilate reactivity.

Experimental Protocol: Synthesis of N-Chloroacetylanthranilic acid ethyl ester[5]

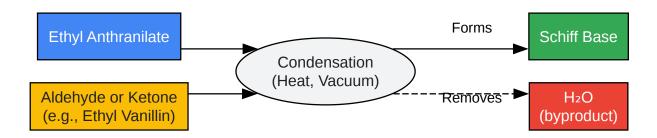
- Dissolve ethyl anthranilate in dichloromethane (CH₂Cl₂).
- Add triethylamine to the solution as a base.
- · Cool the mixture in an ice bath.
- Slowly add chloroacetyl chloride dropwise to the stirred solution.



- Allow the reaction to proceed for 2 hours at room temperature.
- Monitor the reaction to completion using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

Schiff Base Formation

Ethyl anthranilate condenses with aldehydes or ketones to form Schiff bases (imines).[11][12] This reaction is particularly important in the fragrance industry for creating stable, long-lasting aroma compounds. The reaction typically involves the removal of water to drive the equilibrium towards the product.[11]



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Caption: Logical diagram of Schiff base formation from ethyl anthranilate.

Experimental Protocol: General Schiff Base Synthesis[12][14]

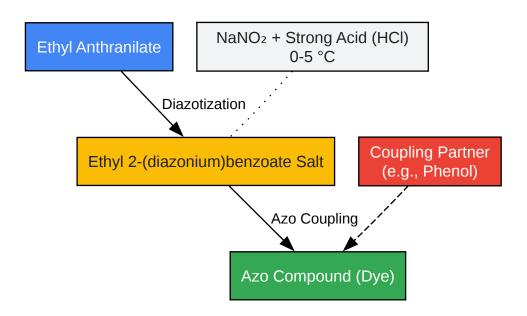
• Combine equimolar amounts of **ethyl anthranilate** and the desired aldehyde (e.g., ethyl vanillin) in a reaction flask.[13]



- Optionally, a solvent or diluent (like diethyl phthalate) can be used to prevent darkening and control viscosity.[11][14]
- Heat the mixture gently while applying a vacuum to facilitate the removal of the water byproduct.[11]
- Continue the reaction until the theoretical amount of water has been collected or until TLC indicates the consumption of starting materials.
- The reaction is often not driven to 100% completion to maintain a lighter color.[11]
- The resulting product, a viscous yellow liquid or solid, is typically used without further purification.[11]

Diazotization Reactions

Aromatic primary amines like **ethyl anthranilate** can be converted to highly reactive diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[10][15] These intermediates are rarely isolated and are used directly in subsequent reactions, such as Sandmeyer reactions (to introduce halides) or azo coupling.



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Caption: Experimental workflow for diazotization and subsequent azo coupling.

Experimental Protocol: Diazotization of an Aromatic Amine[16]

This protocol is adapted from a procedure for ethyl 4-aminobenzoate but follows the same chemical principles.

- Dissolve **ethyl anthranilate** in an aqueous solution of a strong acid (e.g., 6 M HCl). Gentle heating may be required.
- Cool the solution to 0-5 °C in an ice-water bath.
- Prepare a solution of sodium nitrite in water.
- Slowly add the cold sodium nitrite solution to the cold, stirred solution of the amine salt.
 Maintain the temperature below 5 °C throughout the addition.
- Stir the resulting diazonium salt solution in the ice bath for 5-10 minutes.
- The cold diazonium salt solution is now ready for use in a subsequent reaction (e.g., addition to a cold solution of a coupling partner like potassium iodide or a phenol).

Cyclization Reactions: Synthesis of Heterocycles

The ortho-positioning of the amine and ester groups in **ethyl anthranilate** makes it an ideal precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry.

A. Quinazolinone Synthesis

Ethyl anthranilate reacts with compounds like ureas or isocyanates to form quinazolin-2,4-diones, a core structure in many pharmaceutical agents.[16][17]

Quantitative Data: Quinazolinone Synthesis



Co-reactant	Conditions	Yield (%)	Reference
N-pyridyl Ureas	120 °C, 20 h, neat	up to 89%	[16]
Propyl isocyanate	Xylene, 110 °C, 2 h; then NaOMe, 90 °C, 2 h	Not specified	[17]

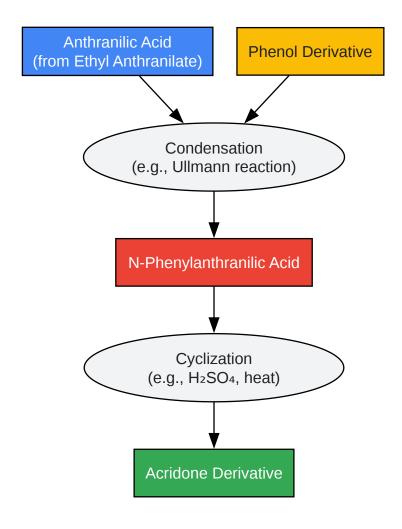
Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones[17]

- Place N-pyridyl urea (0.2 mmol) and ethyl anthranilate (1 mmol) in a reaction vial.
- Stir the resulting mixture at 120 °C for 20 hours.
- Cool the reaction mixture to room temperature.
- Add diethyl ether (5 mL) to the mixture to induce precipitation.
- Isolate the precipitate by filtration.
- Wash the collected solid with fresh diethyl ether to afford the purified quinazolin-2,4-dione product.

B. Acridone Synthesis

Acridones, another class of biologically significant heterocycles, can be synthesized starting from anthranilic acid (derived from the hydrolysis of **ethyl anthranilate**) via condensation with phenols followed by cyclization.[18] The initial step often involves an N-arylation of the amine.





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Caption: Simplified pathway for the synthesis of acridone derivatives.

Experimental Protocol: Synthesis of Acridone from N-Phenylanthranilic Acid[20]

This protocol starts from N-phenylanthranilic acid, which can be prepared from **ethyl** anthranilate.

- Prepare a solution of N-phenylanthranilic acid (0.2 mole) in concentrated sulfuric acid (100 mL) in a 500-cc flask.
- Heat the solution on a boiling water bath for four hours.
- Pour the hot acid solution into 1 liter of boiling water, taking care to avoid spattering.



- Boil the resulting mixture for five minutes to precipitate the crude acridone.
- Filter the hot mixture and collect the yellow precipitate.
- Boil the moist solid in a solution of sodium carbonate (30 g in 400 cc of water) for five minutes to remove unreacted starting material.
- Collect the purified acridone by suction filtration and wash thoroughly with water.
- Dry the product in air.

Conclusion

The amine group of **ethyl anthranilate** is a key functional handle that enables a vast and diverse range of chemical transformations. Its nucleophilic character allows for straightforward acylation, alkylation, and Schiff base formation, while its ability to form diazonium salts opens pathways to numerous other derivatives. Most significantly, its strategic placement ortho to the ester group makes it an invaluable precursor for the construction of complex, fused heterocyclic systems like quinazolinones and acridones, which are of high interest in drug discovery and materials science. The protocols and data presented herein serve as a technical guide for leveraging the reactivity of this versatile building block in research and development.

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